molecular formula C12H14O4 B1357398 Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- CAS No. 153881-37-9

Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-

Cat. No.: B1357398
CAS No.: 153881-37-9
M. Wt: 222.24 g/mol
InChI Key: BCSLBZAJNSZFPX-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- is a carboxylic acid derivative that belongs to the benzoic acid family of compounds. It has the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- typically involves the reaction of benzoic acid with 2-(2-propenyloxy)ethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. The general reaction scheme can be represented as follows:

Benzoic acid+2-(2-propenyloxy)ethanolBenzoic acid, 4-[2-(2-propenyloxy)ethoxy]-+Water\text{Benzoic acid} + \text{2-(2-propenyloxy)ethanol} \rightarrow \text{Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-} + \text{Water} Benzoic acid+2-(2-propenyloxy)ethanol→Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-+Water

The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product. Common solvents used in this reaction include toluene and dichloromethane, while catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic ring of the benzoic acid core can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) and are conducted under controlled temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoic acid derivatives with functional groups such as nitro, halogen, or sulfonic acid.

Scientific Research Applications

Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. The exact molecular targets and pathways involved may vary based on the specific application and context of use.

Comparison with Similar Compounds

Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- can be compared with other similar compounds, such as:

    Benzoic acid, 4-[2-[2-(2-propenyloxy)ethoxy]ethoxy]-, methyl ester: This compound has an additional ethoxy group and a methyl ester functional group, which may impart different chemical properties and applications.

    Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-:

Properties

IUPAC Name

4-(2-prop-2-enoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-7-15-8-9-16-11-5-3-10(4-6-11)12(13)14/h2-6H,1,7-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSLBZAJNSZFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597524
Record name 4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153881-37-9
Record name 4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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